Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a phenylthio group, an acetamido group, and an ethyl ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with an α-cyanoester in the presence of elemental sulfur . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure with a tetrahydrobenzo[b]thiophene ring.
2-(2-(Phenylthio)acetamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Biological Activity
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential applications in treating various diseases, including neurodegenerative disorders, cancer, and infections.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an acetamido group and a phenylthio moiety. The ethyl ester enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes. The structural uniqueness of this compound contributes to its distinct chemical and biological properties.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C14H15N1O2S2 |
Molecular Weight | 299.41 g/mol |
Functional Groups | Thiophene, Amide, Ester |
Lipophilicity | Enhanced due to ethyl ester |
This compound acts primarily as an acetylcholinesterase inhibitor , which is significant in the context of Alzheimer's disease treatment. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity . Research indicates that it exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties . It has shown efficacy in inhibiting the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Acetylcholinesterase Inhibition | Enhanced cholinergic transmission | |
Antimicrobial | Significant activity against bacterial strains | |
Anticancer | Inhibition of cancer cell proliferation |
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective effects of thiophene derivatives, including this compound, highlighting its potential in mitigating neurodegeneration associated with Alzheimer’s disease through acetylcholinesterase inhibition.
- Antibacterial Evaluation : A comparative study assessed various thiophene derivatives for their antibacterial properties. This compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : Research focused on the compound’s effect on specific cancer cell lines revealed that it could induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics.
Table 3: Case Study Highlights
Study Focus | Key Findings | Year |
---|---|---|
Neuroprotective Effects | Prevented neurodegeneration via acetylcholinesterase inhibition | 2020 |
Antibacterial Evaluation | Effective against multiple bacterial strains | 2021 |
Anticancer Activity | Induced apoptosis in cancer cell lines | 2022 |
Properties
IUPAC Name |
ethyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUQNOGFYIJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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